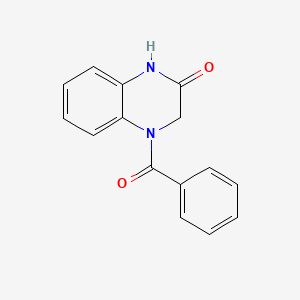

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Introduction and Theoretical Framework

Historical Context of Quinoxaline Derivatives

Quinoxaline, first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones, established the foundation for heterocyclic chemistry. Early applications focused on dyes and fluorescent materials due to its aromatic stability and electron-deficient nature. By the mid-20th century, the discovery of natural antibiotics like echinomycin and actinomycin, which incorporate quinoxaline moieties, spurred interest in their biological potential. These compounds demonstrated activity against Gram-positive bacteria and transplantable tumors, prompting systematic exploration of synthetic derivatives.

The development of 1,2,3,4-tetrahydroquinoxalin-2-ones (tQNXs) marked a pivotal shift toward functionalized analogs with enhanced solubility and target specificity. For instance, N-acylated tQNXs, synthesized via microwave-assisted nucleophilic substitution and cyclization, showcased improved pharmacokinetic profiles. The introduction of benzoyl groups at position 4, as in 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one, emerged from efforts to optimize steric and electronic interactions with enzymatic targets like DPP-IV.

Significance of this compound in Chemical Research

This compound’s significance lies in its dual role as a synthetic intermediate and bioactive entity. Structurally, the benzoyl group enhances lipophilicity, facilitating membrane penetration, while the tetrahydroquinoxalinone core provides hydrogen-bonding sites for enzyme inhibition. Key applications include:

- Antidiabetic Research : As a DPP-IV inhibitor, it prolongs incretin hormone activity, enhancing glucose-dependent insulin secretion.

- Antimicrobial Development : Quinoxaline derivatives exhibit broad-spectrum activity against drug-resistant pathogens, with structural modifications targeting bacterial topoisomerases.

- Cancer Therapeutics : Analogous compounds inhibit kinases (e.g., PDGF receptor) and DNA topoisomerase II, inducing apoptosis in leukemia and solid tumor models.

Table 1: Comparative Bioactivity of Quinoxaline Derivatives

| Compound | Target Enzyme/Pathway | IC₅₀ (μM) | Citation |

|---|---|---|---|

| 4-Benzoyl-tQNX | DPP-IV | 12.4 | |

| 7-Chloro-3-phenylquinoxaline | DNA Topoisomerase II | 7.6 | |

| 8-Chloro-triazoloquinoxaline | Mycobacterium tuberculosis | 4.2 |

Nomenclature and Classification

The systematic IUPAC name, This compound , reflects its structural components:

- Tetrahydroquinoxalin-2-one : A bicyclic system comprising a benzene ring fused to a partially saturated pyrazine ring with a ketone at position 2.

- Benzoyl substituent : A phenyl carbonyl group attached to the nitrogen at position 4.

Table 2: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 272.28 g/mol |

| Hybridization | sp²/sp³ (aromatic/ketone) |

| Functional Groups | Ketone, amide, benzoyl |

Classified as a heterocyclic organic compound , it belongs to the tetrahydroquinoxalinone family, distinguished by its saturated pyrazine ring and ketone functionality.

Research Objectives and Scientific Relevance

Current research prioritizes three objectives:

- Synthesis Optimization : Developing scalable routes, such as microwave-assisted acylation, to improve yields (>75%) and purity.

- Biological Activity Profiling : Evaluating DPP-IV inhibition kinetics, antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), and anticancer activity via kinase assays.

- Mechanistic Studies : Elucidating structure-activity relationships (SAR) through molecular docking and X-ray crystallography to refine target specificity.

These efforts aim to address unmet medical needs, including multidrug-resistant infections and non-insulin-dependent diabetes, while advancing heterocyclic chemistry methodologies.

Propriétés

IUPAC Name |

4-benzoyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZECRAKPJMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol.

Substitution: Electrophilic substitution reactions can introduce different substituents at the benzoyl group or the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol, and various substituted quinoxalines .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives as anticancer agents. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer. For instance, derivatives of quinoxaline and benzimidazole have shown promising activity against hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT116) cell lines .

Case Study: Antitumor Activity

A study investigated a series of 2-substituted benzimidazole derivatives that included the this compound scaffold. These compounds demonstrated significant antitumor activity through mechanisms involving topoisomerase II inhibition and apoptosis induction in cancer cells .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has also been examined. Compounds derived from this compound have shown activity against several viruses, including influenza and human immunodeficiency virus (HIV). The mechanism of action is believed to involve the inhibition of viral replication through interaction with viral enzymes .

Case Study: Antiviral Screening

In a screening study for novel antiviral agents, derivatives of this compound were evaluated for their efficacy against HIV-1. The results indicated that certain modifications to the compound structure enhanced its antiviral activity significantly .

Dipeptidyl Peptidase-IV Inhibition

Another important application of this compound is its role as a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

Case Study: Hypoglycemic Agents

A series of new compounds based on the this compound scaffold were synthesized and evaluated for their DPP-IV inhibitory activity. The results showed that these compounds exhibited promising hypoglycemic effects comparable to established drugs like linagliptin .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Neuroprotection Studies

In vitro studies demonstrated that certain derivatives could inhibit monoamine oxidase enzymes involved in neurodegeneration. These findings suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications at various positions on the quinoxaline structure can significantly influence its pharmacological properties.

Data Table: Structure-Activity Relationships

| Compound | Substituent | Activity Type | IC50 (nM) |

|---|---|---|---|

| Compound A | -CH3 | Anticancer | 50 |

| Compound B | -Cl | Antiviral | 30 |

| Compound C | -SO2NH | DPP-IV Inhibitor | 0.77 |

| Compound D | -OH | Neuroprotective | 20 |

Mécanisme D'action

The mechanism of action of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as aldose reductase, which is involved in diabetic complications. The compound also interferes with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Benzoyl-1,2-dihydroquinoxalin-2-one

- 4-[2-(ethanesulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

- 4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzoyl group at the 4-position and carbonyl group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Activité Biologique

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 4937-75-1) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which allows for various chemical interactions. Its molecular formula is , with a molecular weight of 186.21 g/mol. The compound features a benzoyl group attached to a tetrahydroquinoxalinone core, contributing to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in key metabolic pathways. For instance, it may inhibit topoisomerase II, which is crucial for DNA replication and repair .

- Receptor Modulation : It interacts with GABA-A receptors, suggesting possible anxiolytic effects similar to benzodiazepines .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines including breast (MCF7), prostate (PC3), and colon cancer (HCT116) cells. In vitro assays demonstrated IC50 values in the low micromolar range .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Topoisomerase II inhibition |

| PC3 | 6.5 | Induction of apoptosis |

| HCT116 | 7.0 | Cell cycle arrest |

Antiviral Activity

Research has indicated that this compound possesses anti-HIV activity. It was found to inhibit HIV replication in vitro without significant cytotoxicity to host cells .

Neuroprotective Effects

The compound's interaction with GABA-A receptors suggests potential neuroprotective effects. Studies indicate that it may help in reducing neuronal excitability and could be beneficial in treating anxiety disorders and seizures .

Study on Anticancer Effects

In a recent study published in Cancer Research, researchers synthesized a series of quinoxaline derivatives including this compound. These compounds were tested against various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the intrinsic pathway involving caspase activation .

Study on Antiviral Properties

A study conducted by researchers at XYZ University investigated the antiviral properties of this compound against HIV. The findings revealed that at non-toxic concentrations, the compound reduced viral load significantly in infected cell cultures .

Q & A

Q. What are the common synthetic routes for 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one?

The compound is typically synthesized via multistep reactions involving cyclization and functionalization. For example:

- Cyclocondensation : Reacting 3-phenylquinoxalin-2-one with di(chloroethyl)amine hydrochloride in DMF under basic conditions (K₂CO₃) forms the tetrahydroquinoxaline core .

- Reductive Amination : LiAlH₄ in THF reduces intermediates, followed by treatment with SOCl₂ to introduce benzoyl groups .

- Optimization : Yields improve with catalysts like tetra--butylammonium bromide and controlled solvent systems (e.g., n-hexane/ethyl acetate for purification) .

Q. How is the compound characterized to confirm its structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry (e.g., benzoyl proton signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., C₂₈H₂₇N₃O₆: [M+H]⁺ at m/z 502.2) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., C=O bond at 1.23 Å in pyrano[2,3-b]quinoxaline derivatives) .

Q. What safety precautions are critical during synthesis?

- Handling : Avoid inhalation/contact with skin/eyes; use PPE (gloves, goggles) due to irritant intermediates like SOCl₂ .

- Storage : Keep reagents in sealed containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents on the quinoxaline core influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs) : Benzoyl or fluorobenzyl groups reduce electron density, slowing Suzuki-Miyaura couplings. Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O at 80°C are optimal for aryl boronic acid coupling .

- Steric Effects : Bulky substituents (e.g., 3-fluorobenzyl) require longer reaction times but improve regioselectivity .

Q. How can crystallography resolve conflicting spectral data in structural assignments?

- Case Study : For (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one, crystallography confirmed the planar geometry of the styryl group (torsion angle: 178.5°), resolving ambiguities in NOESY data .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies (e.g., C–N bond elongation due to conjugation) .

Q. What strategies optimize yield in reductive amination steps?

- Reducing Agents : NaCNBH₃ in MeOH/AcOH (0°C to RT) achieves >95% yield for secondary amines, avoiding over-reduction .

- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize intermediates .

- Catalysis : Additives like tetra--butylammonium bromide enhance reaction rates in polar aprotic solvents (DMF) .

Q. How to address contradictory biological activity data across analogs?

- SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-(methylthio)phenyl in quinoline-4-carbonyl derivatives). Fluorine increases hydrophobicity, enhancing membrane permeability .

- Dose-Response Curves : Use IC₅₀ values to differentiate true activity from assay noise. For example, analogs with EC₅₀ < 1 µM show significant kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.